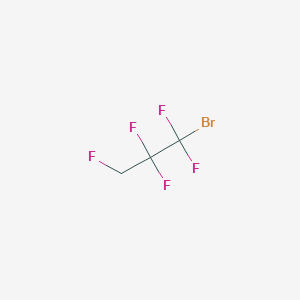
Propane, bromopentafluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propane, bromopentafluoro- is a halogenated hydrocarbon with the chemical formula C3H2BrF5. This compound is characterized by the presence of a bromine atom and five fluorine atoms attached to a propane backbone. It is a member of the broader class of organofluorine compounds, which are known for their unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propane, bromopentafluoro- typically involves the halogenation of propane or its derivatives. One common method is the bromination of pentafluoropropane using bromine or bromine-containing reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst or under UV light to facilitate the substitution of hydrogen atoms with bromine atoms.
Industrial Production Methods
On an industrial scale, the production of propane, bromopentafluoro- can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production. Additionally, separation and purification techniques, such as distillation and chromatography, are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Propane, bromopentafluoro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of propane, bromopentafluoro- can yield propane derivatives with fewer halogen atoms.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products Formed
The major products formed from these reactions include various halogenated derivatives, alcohols, aldehydes, and carboxylic acids, depending on the specific reaction pathway and conditions.
Scientific Research Applications
Propane, bromopentafluoro- has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine and fluorine atoms into target molecules, which can alter their chemical properties and reactivity.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with enhanced efficacy and reduced side effects.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of propane, bromopentafluoro- involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of bromine and fluorine atoms enhances its ability to form strong bonds with various substrates, influencing their chemical behavior and reactivity. These interactions can affect molecular pathways and processes, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
- Propane, bromotrifluoro- (C3H4BrF3)
- Propane, chloropentafluoro- (C3H2ClF5)
- Benzene, bromopentafluoro- (C6BrF5)
Uniqueness
Propane, bromopentafluoro- is unique due to the combination of bromine and five fluorine atoms, which imparts distinct chemical properties such as high electronegativity, thermal stability, and resistance to chemical degradation. These properties make it particularly valuable in applications requiring robust and stable compounds.
Properties
CAS No. |
677-53-2 |
|---|---|
Molecular Formula |
C3H2BrF5 |
Molecular Weight |
212.94 g/mol |
IUPAC Name |
1-bromo-1,1,2,2,3-pentafluoropropane |
InChI |
InChI=1S/C3H2BrF5/c4-3(8,9)2(6,7)1-5/h1H2 |
InChI Key |
PZRKKYWOYMPWSB-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(F)Br)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


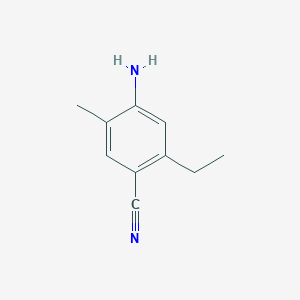

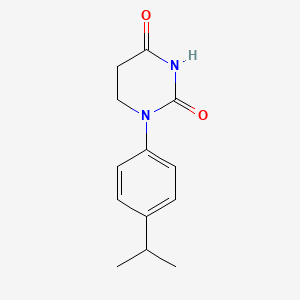
![Tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-(1,3-oxazol-4-yl)azepane-1-carboxylate](/img/structure/B13898555.png)

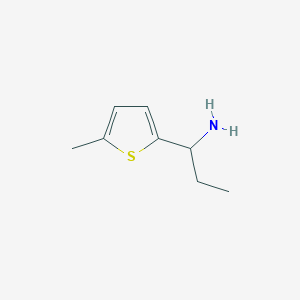

amine](/img/structure/B13898572.png)

![[3-(Dimethylamino)-3-methyl-pyrrolidin-1-yl]-phenyl-methanone](/img/structure/B13898607.png)
![cis-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole;4-methylbenzenesulfonic acid](/img/structure/B13898619.png)
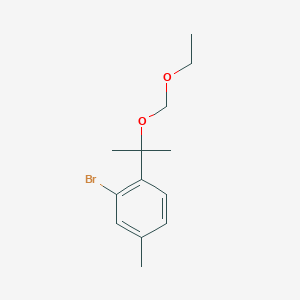

![4,6-Bis[[tert-butyl(dimethyl)silyl]oxy]-3,3-dimethylhexan-2-one](/img/structure/B13898637.png)
